5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride
Description
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine hydrochloride is a substituted 1,3,4-oxadiazole derivative characterized by a chloroethyl group at position 5, a dimethylamine substituent at position 2, and a hydrochloride salt. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, metabolic stability, and diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects . The chloroethyl group introduces steric and electronic effects that may enhance reactivity and target binding, while the hydrochloride salt improves solubility for biological applications.
Properties
IUPAC Name |
5-(1-chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O.ClH/c1-4(7)5-8-9-6(11-5)10(2)3;/h4H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIPFHIKSVDFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)N(C)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroethyl chloroformate with N,N-dimethylhydrazine to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Formation of substituted oxadiazoles with various functional groups.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of amines or reduced derivatives.
Scientific Research Applications
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes . The pathways involved may include oxidative stress, disruption of membrane integrity, and interference with DNA replication .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related 1,3,4-oxadiazoles based on substituent variations (Table 1).
Key Observations :
Key Findings :
Physicochemical Properties
Biological Activity
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride is a compound belonging to the oxadiazole class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological potential, synthesis, and interaction with biological targets.
Chemical Structure and Properties
The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The chloroethyl group enhances its reactivity, allowing for nucleophilic substitution reactions. The hydrochloride form improves solubility and stability, making it suitable for various medicinal applications.
Pharmacological Potential
Research indicates that compounds within the oxadiazole class exhibit a range of biological activities, including:
- Antibacterial Activity : Oxadiazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
- Antifungal Activity : Some studies have reported antifungal properties, suggesting potential applications in treating fungal infections .
- Anticancer Activity : Preliminary findings suggest that 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride may inhibit cancer cell proliferation through various pathways. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines .
Synthesis
The synthesis of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Chloroethylation : The introduction of the chloroethyl group enhances the compound's reactivity.
- Hydrochloride Salt Formation : This step improves solubility and stability for further biological testing.
Interaction Studies
Interaction studies utilize techniques such as molecular docking and enzyme inhibition assays to evaluate how well the compound binds to specific biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Methyl-1,3,4-oxadiazol-2-amine | Oxadiazole | Exhibits moderate anticancer activity |
| N,N-Dimethyl-N-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methylamine hydrochloride | Oxadiazole derivative | Known for selective antibacterial properties |
| 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine | Oxadiazole | Displays anti-inflammatory effects |
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives with oxadiazole rings exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most effective compounds had specific substitutions that enhanced their activity .
- Anticancer Research : In vitro tests revealed that certain oxadiazole derivatives inhibited proliferation in human cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : These studies indicated strong binding affinities between oxadiazole derivatives and target proteins involved in disease pathways, providing insights into their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
